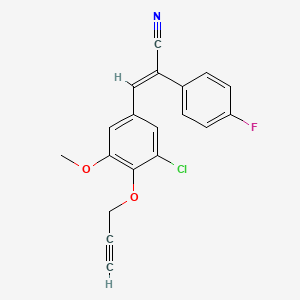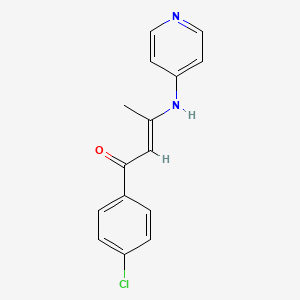![molecular formula C21H18FN3O B5436620 2-ethyl-3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5436620.png)
2-ethyl-3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system, along with ethyl, fluorophenyl, and methoxyphenyl substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluorobenzaldehyde and 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base can lead to the formation of the desired pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-ethyl-3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives.
科学研究应用
2-ethyl-3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-ethyl-3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting downstream signaling pathways. The precise mechanism depends on the specific biological context and the target molecules involved.
相似化合物的比较
Similar Compounds
- 2-ethyl-3-(4-fluorophenyl)-7-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine
- 2-ethyl-3-(4-fluorophenyl)-7-(3-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine
- 2-ethyl-3-(4-fluorophenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, 2-ethyl-3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic profile, making it a compound of interest for further research and development.
属性
IUPAC Name |
2-ethyl-3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O/c1-3-18-20(14-7-9-16(22)10-8-14)21-23-12-11-19(25(21)24-18)15-5-4-6-17(13-15)26-2/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUGFTVUOJMSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(5-chloro-2-methoxybenzoyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5436537.png)
![4-methyl-5-(2-{2-[2-methyl-4-(1H-pyrazol-1-yl)phenyl]-1H-imidazol-1-yl}ethyl)-1,3-thiazole](/img/structure/B5436540.png)

![6-(3,9-diazaspiro[5.5]undec-3-yl)-N,N-dimethyl-2-pyrazinecarboxamide hydrochloride](/img/structure/B5436564.png)
![2-ethyl-N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5436565.png)
![1-METHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5436571.png)
![methyl 3-[(mesitylcarbonyl)amino]benzoate](/img/structure/B5436583.png)
![4-({3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5436589.png)
![6-hydroxy-2-[(pentafluorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5436596.png)
![N-(3-methoxyphenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5436604.png)
![N-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5436613.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5436623.png)

![N-[(E)-1-(4-bromophenyl)ethylideneamino]hexanamide](/img/structure/B5436633.png)
